

Application Note & Protocol: Quantification of Pipenzolate Bromide in Biological Samples using HPLC-UV

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| Compound of Interest | | |
|----------------------|---------------------|-----------|
| Compound Name: | Pipenzolate Bromide | |
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Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Pipenzolate Bromide** in biological matrices, specifically human plasma. The described method is suitable for pharmacokinetic studies, toxicological screening, and other applications in drug development requiring accurate measurement of **Pipenzolate Bromide** concentrations. The protocol covers sample preparation, chromatographic conditions, method validation, and data analysis.

Introduction

Pipenzolate Bromide is a quaternary ammonium compound with anticholinergic properties, acting as a muscarinic antagonist.[1] It is utilized in the management of gastrointestinal disorders characterized by smooth muscle spasm. Accurate quantification of **Pipenzolate Bromide** in biological samples is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note details a robust and reliable reversed-phase HPLC method with UV detection for this purpose.

Chemical and Physical Properties of Pipenzolate Bromide:



| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C22H28BrNO3 | [2][3] |
| Molecular Weight | 434.4 g/mol | [2][4] |
| IUPAC Name | (1-ethyl-1-methylpiperidin-1- ium-3-yl) 2-hydroxy-2,2- diphenylacetate bromide | |
| Appearance | White to off-white crystalline powder | _ |
| Solubility | Soluble in water | _ |

Experimental Protocol Materials and Reagents

- Pipenzolate Bromide reference standard (Purity ≥ 98%)
- Internal Standard (IS), e.g., Homatropine Methylbromide
- HPLC grade acetonitrile, methanol, and water
- Formic acid (≥ 98%)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm)
- · Data acquisition and processing software
- Analytical balance



- Centrifuge
- SPE manifold

Chromatographic Conditions

| Parameter | Condition |
|----------------------|---|
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 μm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Internal Standard | Homatropine Methylbromide |

Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Pipenzolate
 Bromide reference standard in 10 mL of methanol.
- Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 methanol:water to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.
- Internal Standard (IS) Working Solution (1 μg/mL): Prepare a 1 μg/mL solution of Homatropine Methylbromide in methanol.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 1500 ng/mL) by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation (Solid-Phase Extraction)



- Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add 50 μ L of the IS working solution (1 μ g/mL). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μL of the mobile phase.
- Injection: Inject 20 μL of the reconstituted sample into the HPLC system.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:



| Validation Parameter | Acceptance Criteria |
|--|--|
| Linearity | Correlation coefficient $(r^2) \ge 0.995$ over the concentration range. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) \leq 15% (\leq 20% for LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |
| Recovery | Consistent and reproducible extraction recovery. |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should remain within ±15% of the initial concentration. |

Data Presentation

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---------------------|---------------------------|------------------------------|
| Pipenzolate Bromide | 10 - 2000 | ≥ 0.995 |

Table 2: Accuracy and Precision (Intra-day)



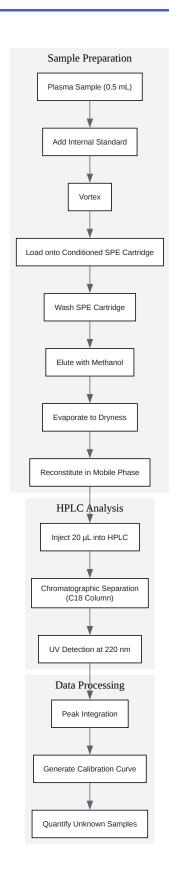
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD %) |
|----------|--------------------------|---------------------------------------|--------------|----------------------|
| Low | 30 | 29.5 ± 1.8 | 98.3 | 6.1 |
| Medium | 300 | 305.1 ± 12.5 | 101.7 | 4.1 |
| High | 1500 | 1488.0 ± 75.9 | 99.2 | 5.1 |

Table 3: Accuracy and Precision (Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=18 over 3 days) | Accuracy (%) | Precision (RSD %) |
|----------|--------------------------|---|--------------|----------------------|
| Low | 30 | 30.2 ± 2.1 | 100.7 | 6.9 |
| Medium | 300 | 308.4 ± 15.1 | 102.8 | 4.9 |
| High | 1500 | 1510.5 ± 90.6 | 100.7 | 6.0 |

Visualizations

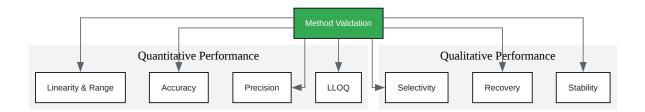




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Caption: Experimental workflow for the quantification of **Pipenzolate Bromide**.





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Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of **Pipenzolate Bromide** in human plasma. The solid-phase extraction procedure ensures adequate sample clean-up, and the chromatographic conditions allow for good separation and detection. Proper method validation is crucial before its application in regulated studies. This protocol serves as a comprehensive guide for researchers and scientists involved in the development and analysis of **Pipenzolate Bromide**.

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